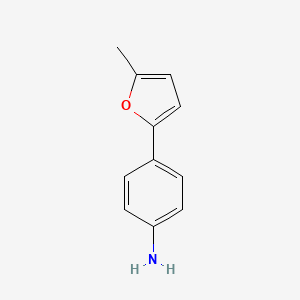

4-(5-Methylfuran-2-yl)aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(5-Methylfuran-2-yl)aniline is a chemical compound with the molecular formula C11H11NO and a molecular weight of 173.21114 . It is structurally similar to 4-fluoro-N-[(5-methylfuran-2-yl)methyl]aniline .

Synthesis Analysis

The synthesis of compounds similar to 4-(5-Methylfuran-2-yl)aniline has been reported in the literature. For instance, N-substituted 5-(hydroxymethyl)-2-furfurylamines, which are recognized for their pharmaceutical activity, can be prepared via reductive amination of furfurals isolated from biomass . The reaction is conducted in refluxing C6H6 with a Dean–Stark trap, followed by NaBH4 reduction .Molecular Structure Analysis

The molecular structure of 4-(5-Methylfuran-2-yl)aniline can be analyzed using various spectroscopic techniques. For example, 1H and 13C-NMR, HR-MS spectra, and UV-Vis spectra can provide valuable information about the structure of the compound .Aplicaciones Científicas De Investigación

Biomass-Derived Aldehyde

The compound “4-(5-Methylfuran-2-yl)aniline” can be prepared in one step from 2-acetylpyridine and 5-methylfurfural . The latter is an aldehyde that can be readily obtained from biomass . This makes the synthesis of “4-(5-Methylfuran-2-yl)aniline” environmentally friendly and sustainable.

Ligand for Metal-Catalyzed Reactions

This compound has been tested as a ligand in metal-catalyzed reactions . Specifically, it was used in the Ni-catalyzed dimerization of benzyl bromide . This suggests that “4-(5-Methylfuran-2-yl)aniline” could be used in a variety of metal-catalyzed reactions, expanding its potential applications in chemical synthesis.

Terpyridine Derivative

“4-(5-Methylfuran-2-yl)aniline” is a terpyridine derivative . Terpyridines are a class of heterocyclic compounds that possess three pyridine moieties . They can form complexes with a broad range of metals owing to the chelate effect .

Photovoltaic Devices

Terpyridines and their complexes find applications in various fields, such as photovoltaic devices . Therefore, “4-(5-Methylfuran-2-yl)aniline”, being a terpyridine derivative, could potentially be used in the development of photovoltaic devices.

Sensors

Terpyridines are also used in sensors . This suggests that “4-(5-Methylfuran-2-yl)aniline” could be used in the development of various types of sensors.

Medicinal Chemistry

Terpyridines have applications in medicinal chemistry . This opens up the possibility for “4-(5-Methylfuran-2-yl)aniline” to be used in the development of new drugs or therapeutic agents.

Construction of MOFs

Terpyridines are used for the construction of Metal-Organic Frameworks (MOFs) . MOFs are compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures. Therefore, “4-(5-Methylfuran-2-yl)aniline” could potentially be used in the synthesis of MOFs.

Direcciones Futuras

The future directions for research on 4-(5-Methylfuran-2-yl)aniline could involve exploring its potential therapeutic applications, given the biological activity of structurally similar compounds . Additionally, the development of effective synthetic schemes for new N-substituted furfurylamines, which are structurally similar to 4-(5-Methylfuran-2-yl)aniline, is a timely and promising area of research .

Propiedades

IUPAC Name |

4-(5-methylfuran-2-yl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-8-2-7-11(13-8)9-3-5-10(12)6-4-9/h2-7H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBIJFGCYKOQACJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C2=CC=C(C=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(5-Methylfuran-2-yl)aniline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(Propan-2-yloxy)oxolan-3-yl]methanamine](/img/structure/B2864731.png)

![N-(2-morpholinoethyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2864732.png)

![2-(3-butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/no-structure.png)

![1-(2,5-difluorophenyl)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)methanesulfonamide](/img/structure/B2864734.png)

![[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] thiophene-3-carboxylate](/img/structure/B2864737.png)

![3-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-2-(thiophen-3-yl)thiazolidine](/img/structure/B2864738.png)

![3-Azabicyclo[3.1.1]heptan-2-one](/img/structure/B2864742.png)

![furan-3-yl((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2864744.png)